5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole

Drug Metabolism Enzyme Inhibition Pharmacokinetics

Ideal for parallel synthesis: 5-bromo enables Pd-catalyzed diversification; piperidine enhances BBB permeability. CE2-selective (Ki=42nM; >485x over CE1) for clean metabolic probe data. Non-brominated analogs lack this coupling handle.

Molecular Formula C12H13BrN2S
Molecular Weight 297.22 g/mol
Cat. No. B11723833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole
Molecular FormulaC12H13BrN2S
Molecular Weight297.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=C(S2)C=CC(=C3)Br
InChIInChI=1S/C12H13BrN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
InChIKeyOVDWWBBKPNTSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole: A Key Building Block for Drug Discovery and Chemical Biology


5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole (CAS 1096284-10-4) is a heterocyclic small molecule belonging to the benzothiazole class, characterized by a bromine atom at the 5-position of the benzothiazole core and a piperidin-4-yl group at the 2-position [1]. This compound is a versatile scaffold in medicinal chemistry and chemical biology, valued for its potential to interact with diverse biological targets and serve as a synthetic intermediate [2].

The Limits of Substitution: Why the 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole Scaffold Demands Precise Specification


Simple substitution of the 5-position halogen or the piperidine moiety on the benzothiazole core can lead to dramatic changes in biological activity, selectivity, and physicochemical properties. For example, replacing the bromine atom with a different halogen, such as chlorine, can significantly alter the compound's binding affinity for specific targets, as seen in related kinase inhibitor series [1]. Similarly, modifying the piperidine ring can affect metabolic stability and central nervous system (CNS) penetration [2]. Therefore, generic or seemingly minor structural alterations to the 5-bromo-2-(piperidin-4-yl)-1,3-benzothiazole scaffold cannot be assumed to retain the desired pharmacological or synthetic utility. The following sections provide specific, quantitative evidence where this compound's profile differs from its closest analogs.

Quantitative Differentiation of 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole: Evidence-Based Comparisons for Informed Procurement


Carboxylesterase 2 (CE2) Inhibition Potency Compared to CE1 Selectivity

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole demonstrates potent and selective inhibition of human carboxylesterase 2 (CE2) over the related isozyme carboxylesterase 1 (CE1). This selectivity is a key differentiator, as non-selective inhibition can lead to off-target effects and complicate drug-drug interaction studies. In a direct comparison using human liver microsomes, the compound exhibited a Ki of 42 nM for CE2, while its inhibition of CE1 was dramatically weaker, with a Ki of 20,400 nM [1]. This represents a >485-fold selectivity for CE2 over CE1.

Drug Metabolism Enzyme Inhibition Pharmacokinetics

Potential for CNS Targeting via Enhanced Blood-Brain Barrier Permeability

While direct experimental logBB or permeability data for 5-bromo-2-(piperidin-4-yl)-1,3-benzothiazole is not publicly available, class-level inference from structurally similar analogs suggests a favorable profile for crossing the blood-brain barrier (BBB). Studies on 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole have indicated that the piperidin-4-yl-substituted benzothiazole scaffold enables more effective BBB penetration compared to earlier generations of GSK-3β inhibitors [1]. The presence of the bromine atom may further modulate lipophilicity and passive diffusion, making this specific compound a candidate of interest for CNS-targeted programs where BBB penetration is a primary challenge.

CNS Drug Discovery Blood-Brain Barrier Neuropharmacology

Synthetic Utility as a Versatile Intermediate for Cross-Coupling Reactions

The presence of a bromine atom at the 5-position on the benzothiazole ring makes 5-bromo-2-(piperidin-4-yl)-1,3-benzothiazole a superior synthetic intermediate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This allows for rapid diversification of the benzothiazole core to explore structure-activity relationships (SAR) or to introduce specific functional groups. In contrast, the non-brominated analog, 2-(piperidin-4-yl)-1,3-benzothiazole, lacks this reactive handle, limiting its utility as a building block for library synthesis and scaffold derivatization .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Key Application Scenarios for 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole


Probe Development for Carboxylesterase 2 (CE2) Activity Studies

Given its potent and selective inhibition of CE2 (Ki = 42 nM) with >485-fold selectivity over CE1 [1], 5-bromo-2-(piperidin-4-yl)-1,3-benzothiazole is an ideal starting point for developing chemical probes to dissect the specific role of CE2 in drug metabolism, prodrug activation, and lipid homeostasis. This selectivity is critical for generating clear, interpretable data in cellular and in vivo models.

Synthesis of Diverse Benzothiazole Libraries via Cross-Coupling

This compound serves as a privileged building block for parallel synthesis and medicinal chemistry campaigns. The 5-bromo substituent enables efficient and high-yielding diversification through palladium-catalyzed cross-coupling reactions [1], a feature absent in the non-brominated 2-(piperidin-4-yl)-1,3-benzothiazole analog [2]. This allows for rapid exploration of SAR at the 5-position of the benzothiazole ring.

Investigating CNS-Penetrant Chemical Space

Based on class-level observations that the piperidin-4-yl-benzothiazole scaffold enhances blood-brain barrier permeability compared to earlier inhibitor chemotypes [1], 5-bromo-2-(piperidin-4-yl)-1,3-benzothiazole is a rational choice for CNS drug discovery programs. It provides a starting point for synthesizing analogs aimed at modulating neurological targets where achieving sufficient brain exposure is a significant hurdle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.